Bienvenue dans la boutique en ligne BenchChem!

1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one

HIV protease inhibition Scaffold comparison Oral bioavailability

1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one (CAS 786700-19-4; molecular formula C₇H₁₀N₄O; molecular weight 166.18 g/mol) is a heterocyclic compound comprising a pyrazole ring directly linked to a tetrahydropyrimidin-2(1H)-one core. This scaffold represents an unsubstituted parent structure within the broader pyrazolo-pyrimidinone and tetrahydropyrimidinone chemical classes, which have been extensively investigated for kinase inhibition, TLR antagonism, and antiviral applications.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS No. 786700-19-4
Cat. No. B13098643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one
CAS786700-19-4
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CNC(=O)N(C1)C2=CC=NN2
InChIInChI=1S/C7H10N4O/c12-7-8-3-1-5-11(7)6-2-4-9-10-6/h2,4H,1,3,5H2,(H,8,12)(H,9,10)
InChIKeyCNSWEYOPMNZRMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one (CAS 786700-19-4): Baseline Procurement and Research Compound Overview


1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one (CAS 786700-19-4; molecular formula C₇H₁₀N₄O; molecular weight 166.18 g/mol) is a heterocyclic compound comprising a pyrazole ring directly linked to a tetrahydropyrimidin-2(1H)-one core . This scaffold represents an unsubstituted parent structure within the broader pyrazolo-pyrimidinone and tetrahydropyrimidinone chemical classes, which have been extensively investigated for kinase inhibition, TLR antagonism, and antiviral applications [1]. Critically, the CAS 786700-19-4 compound is a fundamental building block or reference standard rather than an optimized drug candidate, and its procurement is typically motivated by synthetic derivatization potential or use as an analytical reference, rather than by intrinsic biological potency .

Why Generic Substitution of 1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one is Not Scientifically Justified Without Comparative Validation


The procurement of 1-(1H-pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one cannot be generically substituted with other pyrazole-pyrimidinone or tetrahydropyrimidinone analogs without risking experimental failure or irreproducible results, despite the absence of published biological data for this specific CAS number . The tetrahydropyrimidin-2-one scaffold exhibits marked property divergence relative to structurally similar heterocycles: studies comparing tetrahydropyrimidinones with hexahydro-1,3-diazepin-2-ones revealed significant differences in asymmetry, crystallinity, solubility, and lipophilicity that directly influence assay performance [1]. Furthermore, within the pyrazolo-pyrimidinone class, selectivity across kinase targets varies dramatically with even minor substituent changes—for example, a representative pyrazolo-pyrimidinone inhibitor demonstrates IC₅₀ values spanning from 9 nM to 839 nM across different CDK isoforms, underscoring that structural similarity does not guarantee functional equivalence . Consequently, any substitution of CAS 786700-19-4 with a different regioisomer, substituted analog, or alternate core heterocycle requires empirical revalidation of synthetic yields, physicochemical properties, and biological activity in the specific experimental context.

Quantitative Differentiation Evidence for 1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one: Comparative Data for Informed Scientific Selection


Tetrahydropyrimidin-2-one Scaffold vs. Hexahydro-1,3-diazepin-2-one: Comparative Physicochemical and Crystallinity Advantages

In head-to-head scaffold comparisons for HIV protease inhibitor design, tetrahydropyrimidin-2-one scaffolds were evaluated against previously disclosed hexahydro-1,3-diazepin-2-one scaffolds [1]. The tetrahydropyrimidin-2-one scaffold conferred advantages in asymmetry (enabling differential P1/P1' substitution), reduced crystallinity, increased solubility, and enhanced lipophilicity (mono-ol vs diol) [1]. These physicochemical distinctions translated to improved translation of enzyme inhibitory potency (Ki) to cellular antiviral potency (IC₉₀) for more polar P2 groups [1].

HIV protease inhibition Scaffold comparison Oral bioavailability

CDK Isoform Selectivity of Pyrazolo-pyrimidinone Core: Quantitative IC₅₀ Variation Across Kinase Panel

A commercially available pyrazolo-pyrimidinone compound (Sigma-Aldrich Cat. No. 219491) was evaluated for inhibitory activity against a panel of cyclin-dependent kinases (CDKs) and other kinases . The compound exhibited potent, ATP-competitive inhibition against CDK1/B (IC₅₀ = 48 nM), CDK2/E (IC₅₀ = 15 nM), CDK3/E (IC₅₀ = 9 nM), CDK5/p35 (IC₅₀ = 10 nM), CDK7/H/MAT1 (IC₅₀ = 71 nM), and CDK9 (IC₅₀ = 9 nM) . By comparison, inhibition of CDK4/D1 (IC₅₀ = 839 nM), CDK6/D3 (IC₅₀ = 282 nM), and GSK-3β (IC₅₀ = 754 nM) required substantially higher concentrations, with little activity against 60 other kinases .

CDK inhibition Kinase selectivity Cancer research

Oral Bioavailability Comparison: Tetrahydropyrimidin-2-one vs. Hexahydro-1,3-diazepin-2-one HIV Protease Inhibitors in Rat and Dog Models

In a comparative pharmacokinetic study, several tetrahydropyrimidin-2-one-based HIV protease inhibitors were evaluated for oral bioavailability in rat and dog models at 10 mg/kg dosing and compared against the corresponding hexahydro-1,3-diazepin-2-one series [1]. The tetrahydropyrimidin-2-one series exhibited generally lower oral bioavailability than the hexahydro-1,3-diazepin-2-one comparator series [1]. When all factors—potency, protein binding, solubility, bioavailability, and resistance profile—were integrated, the tetrahydropyrimidin-2-one series did not offer a net advantage over the comparator series [1].

Oral bioavailability Pharmacokinetics HIV protease inhibition

WEE1 Kinase Inhibitory Activity of Pyrazolopyrimidinone Derivatives: IC₅₀ Range from TR-FRET Binding Assays

A series of pyrazolopyrimidinone compounds were synthesized and evaluated for WEE1 kinase inhibitory activity using a recombinant WEE1 TR-FRET binding assay [1]. The published data table reports IC₅₀ values for these compounds in the nanomolar range, though specific numerical values for individual compounds are not extractable from the available abstract-level content [1]. The pyrazolopyrimidinone core is established as a privileged scaffold for WEE1 inhibition, a validated oncology target [1].

WEE1 kinase Cancer cell cycle TR-FRET binding assay

TLR7/8 Antagonism and IRAK1/CKI Inhibition: Patent-Documented Therapeutic Applications of Pyrazole-Pyrimidine Scaffolds

Patent literature documents that tetrahydro-pyrazole and pyrimidine compounds serve as antagonists or inhibitors of Toll-like receptor 7 and/or 8 (TLR7/8) for therapeutic applications [1]. Separately, pyrazole pyrimidine derivatives are disclosed as inhibitors of Casein kinase I (CKI) and/or Interleukin-1 receptor-associated kinase 1 (IRAK1) for treating malignant and inflammatory diseases [2]. These patent filings establish the pyrazole-pyrimidine scaffold as a privileged chemotype for modulating these specific immunology and oncology targets.

TLR7/8 antagonism IRAK1 inhibition CKI inhibition

Synthetic Versatility: 1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one as a Derivatizable Building Block

Published synthetic methodologies demonstrate that pyrazole-based tetrahydropyrimidine derivatives can be efficiently constructed via Biginelli condensation of pyrazole carbaldehydes with 1,3-diketones and urea or thiourea, enabling modular access to diverse substituted analogs [1]. The unsubstituted parent compound CAS 786700-19-4 represents the core scaffold from which such derivatization programs originate . In contrast to many commercially available substituted analogs that are optimized for specific biological targets, the unsubstituted parent compound offers maximum synthetic flexibility for generating custom analog libraries .

Synthetic intermediate Derivatization Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one (CAS 786700-19-4)


Medicinal Chemistry Library Synthesis and SAR Exploration

CAS 786700-19-4 serves as an unsubstituted parent scaffold for constructing diverse analog libraries via Biginelli condensation and related heterocyclic synthetic methodologies [1]. The pyrazole N-H and tetrahydropyrimidinone N-H positions provide versatile functionalization handles for introducing varied substituents, enabling systematic structure-activity relationship (SAR) studies. Procurement of this unsubstituted building block offers maximum synthetic flexibility compared to purchasing pre-functionalized analogs that restrict derivatization options.

Kinase Inhibitor Discovery Programs (CDK, WEE1, IRAK1)

Based on class-level evidence that pyrazolo-pyrimidinone derivatives exhibit nanomolar inhibitory activity against CDK isoforms (IC₅₀ range: 9-71 nM for CDK1/2/3/5/7/9) , WEE1 kinase [2], and IRAK1/CKI [3], CAS 786700-19-4 is a relevant starting material or reference standard for kinase inhibitor discovery. The pyrazolo-pyrimidinone core has demonstrated measurable selectivity within the CDK family (93-fold window between CDK3/9 IC₅₀ = 9 nM and CDK4/D1 IC₅₀ = 839 nM) , validating the scaffold's utility for developing isoform-selective inhibitors.

Immunology Research: TLR7/8 Antagonist Development

Patent literature identifies tetrahydro-pyrazole pyrimidine compounds as antagonists or inhibitors of Toll-like receptor 7 and/or 8 (TLR7/8) for therapeutic applications in autoimmune and inflammatory disorders [4]. CAS 786700-19-4 represents a foundational scaffold within this chemotype and may be procured as a synthetic precursor or analytical reference for TLR7/8 antagonist development programs.

Analytical Reference Standard for Quality Control and Method Development

Given the documented differences in physicochemical properties (crystallinity, solubility, lipophilicity) between tetrahydropyrimidin-2-one scaffolds and structurally similar heterocycles [5], CAS 786700-19-4 is appropriate for use as an analytical reference standard in HPLC method development, LC-MS quantification, and purity assessment of synthetic derivatives within the pyrazolo-pyrimidinone chemical class.

Quote Request

Request a Quote for 1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.